

An In-depth Technical Guide to the Thermodynamic Properties of R-134a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,1,2-**Tetrafluoroethane** (R-134a). The information is intended for researchers, scientists, and professionals in drug development who require precise and detailed data on this compound for their work. This document summarizes key quantitative data in structured tables, details the experimental protocols for measuring these properties, and provides a visualization of the relationships between core thermodynamic properties.

Core Thermodynamic Properties of R-134a

R-134a is a hydrofluorocarbon (HFC) that has been widely used as a refrigerant and propellant.[1] Its thermodynamic properties have been extensively studied and are well-characterized, making it a suitable reference compound for various scientific applications. The data presented herein are based on the latest research and established equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation.[2]

Data Presentation

The following tables summarize the key thermodynamic properties of R-134a, including saturation and superheated vapor data.

Table 1: Saturated R-134a Properties - Temperature Table

Tempe rature (°C)	Pressu re (kPa)	Specifi c Volum e Liquid (m³/kg)	Specifi c Volum e Vapor (m³/kg)	Enthal py Liquid (kJ/kg)	Enthal py of Vapori zation (kJ/kg)	Enthal py Vapor (kJ/kg)	Entrop y Liquid (kJ/kg· K)	Entrop y Vapor (kJ/kg· K)
-20	132.99	0.00073 61	0.1464	24.17	191.14	215.31	0.0996	0.9332
-10	200.74	0.00075 33	0.0996	38.38	186.17	224.55	0.1550	0.9378
0	292.82	0.00077 21	0.0689	51.61	180.62	227.23	0.1970	0.9190
10	414.89	0.00079 32	0.0494	65.09	174.13	239.22	0.2528	0.9266
20	571.60	0.00081 57	0.0358	78.85	166.50	245.35	0.3006	0.9225
30	770.24	0.00084 18	0.0264	93.42	157.38	250.80	0.3512	0.9173
40	1017.1	0.00087 20	0.0199	108.53	146.35	254.88	0.4045	0.9117
50	1318.0	0.00090 80	0.0151	124.26	132.86	257.12	0.4610	0.9052

Source: Data derived from multiple sources referencing the National Institute of Standards and Technology (NIST) database.[2][3][4]

Table 2: Saturated R-134a Properties - Pressure Table

Pressu re (kPa)	Tempe rature (°C)	Specifi c Volum e Liquid (m³/kg)	Specifi c Volum e Vapor (m³/kg)	Enthal py Liquid (kJ/kg)	Enthal py of Vapori zation (kJ/kg)	Enthal py Vapor (kJ/kg)	Entrop y Liquid (kJ/kg· K)	Entrop y Vapor (kJ/kg· K)
100	-26.43	0.00072 60	0.1917	12.64	199.54	212.18	0.0530	0.9395
200	-10.09	0.00075 33	0.0999	38.53	186.02	224.55	0.1550	0.9378
300	0.65	0.00077 30	0.0677	51.83	179.67	227.50	0.2043	0.9316
400	8.91	0.00079 10	0.0512	65.42	173.80	239.22	0.2528	0.9266
500	15.71	0.00080 60	0.0411	78.32	168.32	246.64	0.3006	0.9225
600	21.55	0.00082 00	0.0343	88.85	163.07	251.92	0.3384	0.9191
700	26.69	0.00083 30	0.0293	98.27	157.97	256.24	0.3714	0.9173
800	31.31	0.00084 60	0.0256	106.88	152.93	259.81	0.4006	0.9158

Source: Data compiled from various sources utilizing the MBWR equation of state.[2][3][4]

Table 3: Superheated R-134a Properties

Temperature (°C)	Specific Volume (m³/kg)	Internal Energy (kJ/kg)	Enthalpy (kJ/kg)	Entropy (kJ/kg·K)
P = 100 kPa (Tsat = -26.43 °C)				
-20	0.19770	216.77	236.54	0.9602
0	0.21587	231.41	252.99	1.0227
20	0.23349	246.67	270.02	1.0829
P = 200 kPa (Tsat = -10.09 °C)				
0	0.10501	224.01	244.70	0.9918
20	0.11438	239.69	261.43	1.0531
40	0.12323	255.85	278.49	1.1122
P = 400 kPa (Tsat = 8.93 °C)				
20	0.05120	246.01	269.13	1.0532
40	0.05636	262.06	286.96	1.1120
60	0.06121	278.74	305.37	1.1690

Source: Superheated vapor tables for R-134a.[5][6]

Experimental Protocols

The accurate determination of the thermodynamic properties of R-134a relies on precise experimental methodologies. The following sections detail the principles behind the key experimental techniques used.

Thermal Conductivity Measurement: Transient Hot-Wire Method

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of fluids.[1]

Principle: This method involves a thin, electrically heated wire immersed in the fluid sample.[7] A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid. The wire serves as both the heating element and the temperature sensor.[1]

Methodology:

- A thin platinum or tantalum wire is submerged in the R-134a sample within a high-pressure cell.
- The system is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.
- A constant voltage is applied to the wire, initiating a transient heating process.
- The change in the wire's resistance over a short period (typically 1 second) is measured with high precision using a Wheatstone bridge or a digital voltmeter.[8] This change in resistance is then correlated to the change in temperature.
- The thermal conductivity is calculated from the slope of the temperature rise versus the natural logarithm of time.[7] The short measurement duration minimizes the effects of natural convection.[1]

Viscosity Measurement: Oscillating Disk and Vibrating-Wire Viscometers

Viscosity, a measure of a fluid's resistance to flow, is determined using methods that measure the damping of an oscillating element within the fluid.

1. Oscillating Disk Viscometer

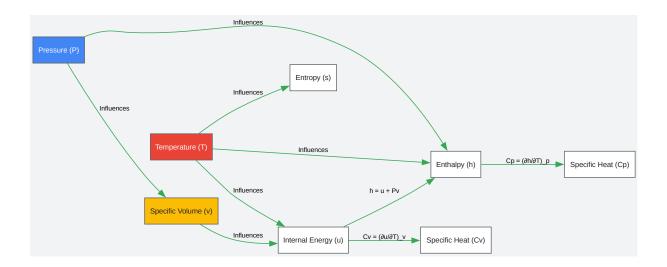
Principle: This method measures the damping effect of a fluid on a disk oscillating torsionally. The viscous forces of the fluid cause the amplitude of the oscillations to decay over time.[9]

Methodology:

- A disk is suspended by a torsion wire within the R-134a sample.
- The disk is set into torsional oscillation.
- The period and the logarithmic decrement (the rate of decay of the oscillation amplitude) are measured.[10]
- These measurements, along with the moment of inertia of the disk, are used to calculate the viscosity of the fluid.[9] Corrections for factors like wire damping and edge effects are applied for high accuracy.[11]

2. Vibrating-Wire Viscometer

Principle: This technique measures the damping of the transverse vibrations of a taut wire immersed in the fluid.[12] The viscosity of the fluid is determined from the decay of these vibrations.


Methodology:

- A wire, typically made of tungsten, is held under tension within the fluid sample.[13]
- The wire is caused to vibrate at its resonant frequency by an electromagnetic drive.
- The damping of the vibrations is measured, often by observing the decay of the signal after the drive is turned off.[12]
- The viscosity is calculated from the measured damping and the known properties of the wire and the fluid density.[14] This method is particularly suitable for fluids with low viscosity.[12]

Visualization of Thermodynamic Property Relationships

The following diagram illustrates the fundamental relationships between key thermodynamic properties of a substance like R-134a.

Click to download full resolution via product page

Core Thermodynamic Property Interdependencies

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Transient hot wire method Wikipedia [en.wikipedia.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. joho.p.free.fr [joho.p.free.fr]

- 4. freon.com [freon.com]
- 5. users.abo.fi [users.abo.fi]
- 6. scribd.com [scribd.com]
- 7. mjbas.com [mjbas.com]
- 8. thermtest.com [thermtest.com]
- 9. scribd.com [scribd.com]
- 10. physics.iitd.ac.in [physics.iitd.ac.in]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of R-134a]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211177#thermodynamic-properties-of-r-134a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com